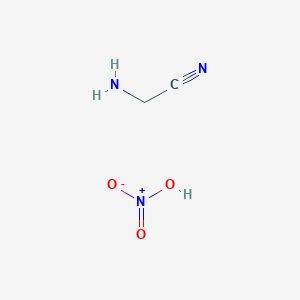
Nitric acid--aminoacetonitrile (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nitric acid–aminoacetonitrile (1/1) is a compound formed by the combination of nitric acid and aminoacetonitrile in a 1:1 molar ratioIt is a colorless liquid that is unstable at room temperature due to the incompatibility of the amine nucleophile and the nitrile electrophile . Nitric acid (HNO₃) is a highly corrosive and strong inorganic acid widely used in various industrial processes .
準備方法
Synthetic Routes and Reaction Conditions: Aminoacetonitrile can be synthesized from glycolonitrile by reacting it with ammonia: [ \text{HOCH}_2\text{CN} + \text{NH}_3 \rightarrow \text{H}_2\text{NCH}_2\text{CN} + \text{H}_2\text{O} ] This reaction typically occurs under controlled conditions to ensure the stability of the product .
Industrial Production Methods: Nitric acid is produced industrially using the Ostwald process, which involves the catalytic oxidation of ammonia to produce nitrogen dioxide, which is then absorbed in water to form nitric acid: [ 4 \text{NH}_3 + 5 \text{O}_2 \rightarrow 4 \text{NO} + 6 \text{H}_2\text{O} ] [ 2 \text{NO} + \text{O}_2 \rightarrow 2 \text{NO}_2 ] [ 3 \text{NO}_2 + \text{H}_2\text{O} \rightarrow 2 \text{HNO}_3 + \text{NO} ] The produced nitric acid is then concentrated through dehydration with sulfuric acid .
Types of Reactions:
Oxidation: Aminoacetonitrile can undergo oxidation reactions, particularly in the presence of strong oxidizing agents like nitric acid.
Hydrolysis: Aminoacetonitrile can be hydrolyzed to produce glycine: [ \text{H}_2\text{NCH}_2\text{CN} + 2 \text{H}_2\text{O} \rightarrow \text{NH}_2\text{CH}_2\text{COOH} + \text{NH}_3 ]
Substitution: The nitrile group in aminoacetonitrile can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid, hydrogen peroxide.
Hydrolyzing Agents: Water, acids, or bases under controlled conditions.
Major Products:
Glycine: Formed through hydrolysis of aminoacetonitrile.
Various Nitrogen-Containing Heterocycles: Formed through substitution reactions.
科学的研究の応用
Chemistry: Aminoacetonitrile is used as a precursor in the synthesis of nitrogen-containing heterocycles, which are important in the development of pharmaceuticals and agrochemicals .
Biology: Aminoacetonitrile has been suggested as a possible precursor of glycine and adenine in the interstellar medium, indicating its potential role in the origin of life .
Medicine: Derivatives of aminoacetonitrile are used as antihelmintics, acting as nematode-specific acetylcholine agonists, causing spastic paralysis and rapid expulsion from the host .
Industry: Nitric acid is widely used in the production of fertilizers, explosives, and in various chemical synthesis processes .
作用機序
The mechanism of action of aminoacetonitrile derivatives as antihelmintics involves their function as nematode-specific acetylcholine agonists. They bind to acetylcholine receptors on nematode muscles, causing a spastic paralysis that leads to the expulsion of the parasites from the host .
類似化合物との比較
Acetonitrile: A simpler nitrile compound with the formula CH₃CN.
Cyanogen: A compound with the formula (CN)₂, used in organic synthesis.
Aminopropionitrile: A compound similar to aminoacetonitrile but with an additional carbon atom in the chain.
Uniqueness: Aminoacetonitrile is unique due to its bifunctional nature, containing both an amine and a nitrile group, making it a versatile intermediate in the synthesis of various nitrogen-containing heterocycles .
特性
CAS番号 |
79978-38-4 |
|---|---|
分子式 |
C2H5N3O3 |
分子量 |
119.08 g/mol |
IUPAC名 |
2-aminoacetonitrile;nitric acid |
InChI |
InChI=1S/C2H4N2.HNO3/c3-1-2-4;2-1(3)4/h1,3H2;(H,2,3,4) |
InChIキー |
RBDUSJKCZSZOPR-UHFFFAOYSA-N |
正規SMILES |
C(C#N)N.[N+](=O)(O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


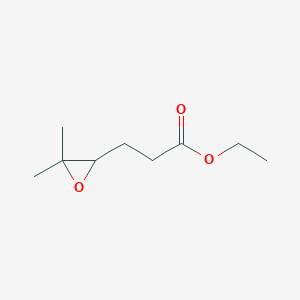
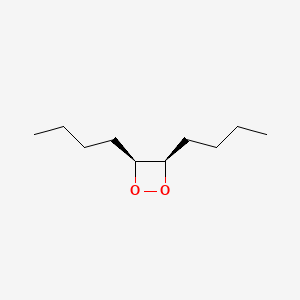

![4-Chloro-2-[(2,5-dimethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14420878.png)
![2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(propoxymethyl)phenyl]carbamate](/img/structure/B14420879.png)
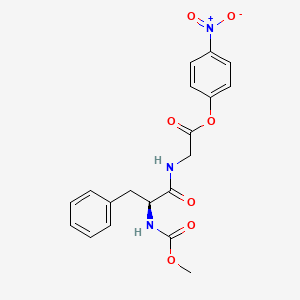
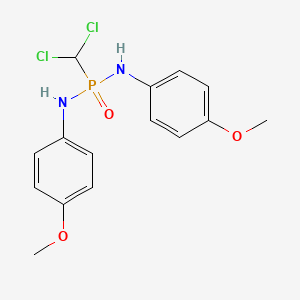


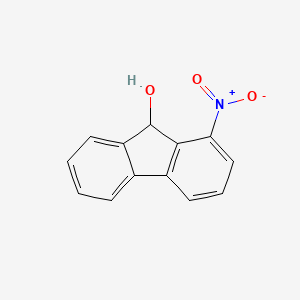
![7-Methoxy-4-(3-methoxyphenyl)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14420920.png)
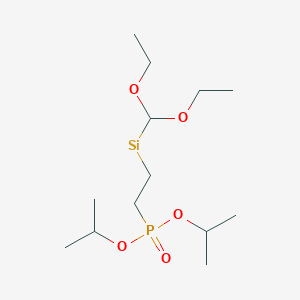
![3-Methyl-6-(thiophen-2-yl)pyrido[3,2-c]pyridazine](/img/structure/B14420946.png)
![(2,5-Dimethyl-3H-thieno[2,3-d][1,3]diazepin-3-yl)(phenyl)methanone](/img/structure/B14420954.png)
